Lipophilicity-Driven Permeability Differentiation vs. N-(4-Methoxyphenyl)cinnamamide
This compound (CAS 465518-40-5) exhibits a computed XLogP3 of 4.4 [1], which is significantly higher than that of the 4-methoxy analog N-(4-methoxyphenyl)cinnamamide (XLogP3 ~3.5) [2]. This approximately 0.9 log unit increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular targets such as the HBV capsid assembly machinery [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.4 (PubChem) |
| Comparator Or Baseline | N-(4-methoxyphenyl)cinnamamide: ~3.5 (estimated from PubChem data for CAS 76228-15-4) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; standard in silico prediction |
Why This Matters
Higher lipophilicity directly correlates with improved cell permeability, which is essential for reaching the intracellular HBV capsid assembly site, making this compound a more suitable starting point for anti-HBV lead optimization than the methoxy analog.
- [1] PubChem Compound Summary for CID 731077. XLogP3 value. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for (E)-N-(4-methoxyphenyl)cinnamamide (CAS 76228-15-4). National Center for Biotechnology Information (2026). View Source
- [3] Phenylpropenamide derivatives as inhibitors of Hepatitis B virus replication. Bioorganic & Medicinal Chemistry Letters, 2000, 10, 2687-2690. View Source
